1-[3-(Bromomethyl)phenyl]-3-methylurea
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Overview
Description
1-[3-(Bromomethyl)phenyl]-3-methylurea is an organic compound with a unique structure that includes a bromomethyl group attached to a phenyl ring, which is further connected to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Bromomethyl)phenyl]-3-methylurea typically involves the bromination of a methyl-substituted phenylurea precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the methyl group attached to the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Bromomethyl)phenyl]-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding methylphenylurea by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products
The major products formed from these reactions include substituted phenylureas, aldehydes, carboxylic acids, and reduced phenylureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(Bromomethyl)phenyl]-3-methylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Bromomethyl)phenyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Bromomethyl)phenyl]-3-methylurea
- 1-[2-(Bromomethyl)phenyl]-3-methylurea
- 1-[3-(Chloromethyl)phenyl]-3-methylurea
Uniqueness
1-[3-(Bromomethyl)phenyl]-3-methylurea is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications .
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
PIKQPLCMFSXHFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CBr |
Origin of Product |
United States |
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